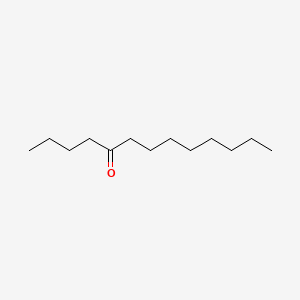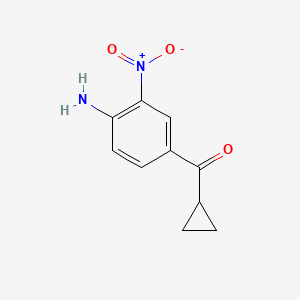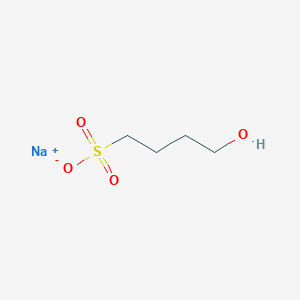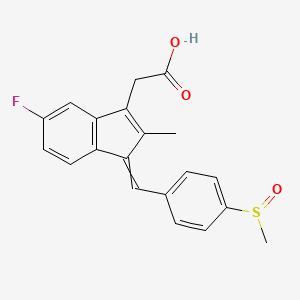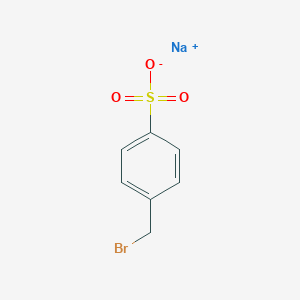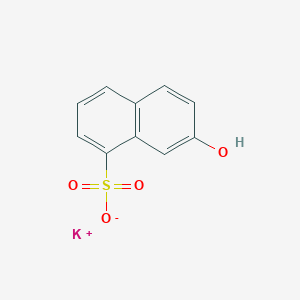
potassium;7-hydroxynaphthalene-1-sulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Potassium 7-hydroxynaphthalene-1-sulfonate is an organic compound with the molecular formula C10H7KO4S. It is a potassium salt of 7-hydroxynaphthalene-1-sulfonic acid, commonly used in various chemical and industrial applications. This compound is known for its role in the synthesis of dyes and pigments, as well as its utility in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: Potassium 7-hydroxynaphthalene-1-sulfonate can be synthesized through the sulfonation of 2-naphthol using concentrated sulfuric acid. The reaction is typically carried out at low temperatures to ensure the selective formation of the sulfonic acid group at the desired position. The resulting 7-hydroxynaphthalene-1-sulfonic acid is then neutralized with potassium hydroxide to form the potassium salt .
Industrial Production Methods: In industrial settings, the production of potassium 7-hydroxynaphthalene-1-sulfonate follows a similar process but on a larger scale. The sulfonation reaction is carefully controlled to maintain the desired temperature and concentration of reagents. The final product is purified through crystallization and filtration to obtain a high-purity compound suitable for various applications .
Types of Reactions:
Oxidation: Potassium 7-hydroxynaphthalene-1-sulfonate can undergo oxidation reactions to form corresponding quinones.
Reduction: The compound can be reduced to form naphthalenesulfonic acid derivatives.
Substitution: It can participate in electrophilic substitution reactions, where the hydroxyl group or the sulfonic acid group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Electrophilic substitution reactions typically require catalysts like aluminum chloride or sulfuric acid.
Major Products:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Naphthalenesulfonic acid derivatives.
Substitution: Various substituted naphthalene derivatives depending on the substituent introduced.
Scientific Research Applications
Potassium 7-hydroxynaphthalene-1-sulfonate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of dyes and pigments.
Biology: Employed in biochemical assays and as a staining agent.
Medicine: Investigated for its potential therapeutic properties and as a component in drug formulations.
Industry: Utilized in the production of specialty chemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of potassium 7-hydroxynaphthalene-1-sulfonate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, depending on the context of its use. Its sulfonic acid group allows it to form strong interactions with proteins and other biomolecules, influencing their activity and function .
Comparison with Similar Compounds
2-Naphthol-8-sulfonic acid: Another naphthalene sulfonic acid derivative with similar properties.
Bayer’s Acid: A related compound used in dye synthesis.
Croceic Acid: Another sulfonated naphthol derivative with applications in dye production.
Uniqueness: Potassium 7-hydroxynaphthalene-1-sulfonate is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its ability to undergo various chemical reactions and its utility in multiple scientific and industrial applications make it a valuable compound .
Properties
IUPAC Name |
potassium;7-hydroxynaphthalene-1-sulfonate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8O4S.K/c11-8-5-4-7-2-1-3-10(9(7)6-8)15(12,13)14;/h1-6,11H,(H,12,13,14);/q;+1/p-1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZBFJXMJCARTGH-UHFFFAOYSA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C(C=C2)O)C(=C1)S(=O)(=O)[O-].[K+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC2=C(C=C(C=C2)O)C(=C1)S(=O)(=O)[O-].[K+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7KO4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.33 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
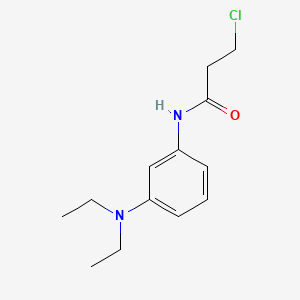
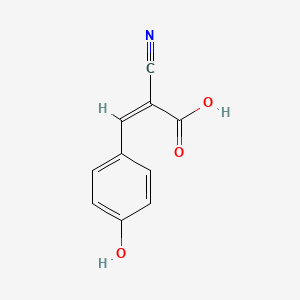
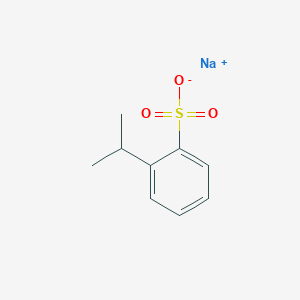
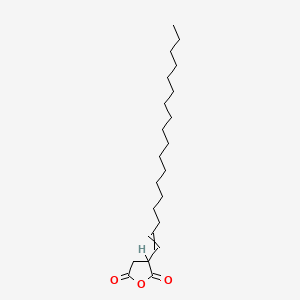
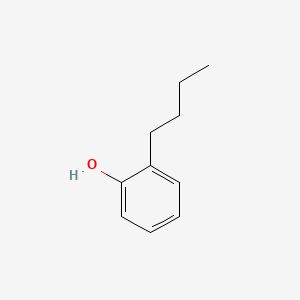
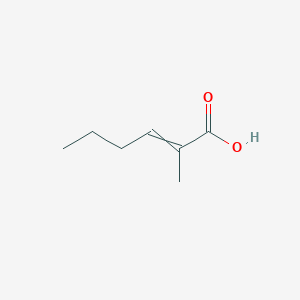
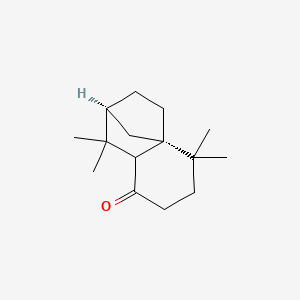
![2,5,7,10,11,14-Hexaoxa-1,6-distibabicyclo[4.4.4]tetradecane](/img/structure/B7823594.png)
